(2E)-3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
Description
(2E)-3-[1-(Pent-4-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid is a pyrazole-based organic compound with a conjugated trans-alkene-carboxylic acid moiety. The molecule features:
- A pyrazole ring substituted at the 1-position with a pent-4-yn-1-yl group (a five-carbon chain with a terminal alkyne at C4–C5).
- The trans (E)-configuration of the double bond in the propenoic acid chain, which influences molecular geometry and intermolecular interactions.
This compound’s structural uniqueness lies in its combination of a rigid pyrazole core, a hydrophobic alkyne chain, and a polar carboxylic acid group, making it a candidate for applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
(E)-3-(1-pent-4-ynylpyrazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-3-4-7-13-9-10(8-12-13)5-6-11(14)15/h1,5-6,8-9H,3-4,7H2,(H,14,15)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZAAFMDOCXRGC-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCN1C=C(C=N1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCCN1C=C(C=N1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the pentynyl group through alkylation reactions. The final step involves the formation of the prop-2-enoic acid moiety via a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkanes or alkenes.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.
Scientific Research Applications
(2E)-3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Insights
Substituent Effects on Hydrophobicity :
- The pent-4-yn-1-yl group in the target compound imparts greater hydrophobicity (predicted logP ~2.5) compared to shorter alkenyl chains (e.g., but-3-en-1-yl , logP ~1.8) .
- Aromatic substituents (e.g., 2-fluorophenylmethyl ) introduce polar interactions while maintaining moderate hydrophobicity (logP ~2.7) .
Hydrogen-Bonding Capacity :
- The carboxylic acid group in the target compound enables strong hydrogen bonding (e.g., with enzymes or water), contrasting with ester derivatives () that lack this property .
Synthetic Accessibility: Alkynyl substituents (e.g., pent-4-yn-1-yl) may require Sonogashira coupling, whereas aryl groups (e.g., phenyl) are often introduced via Suzuki-Miyaura cross-coupling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
